MAO-B Inhibitory Potency: Quantitative Comparison with Clinical Reference Inhibitors Selegiline and Rasagiline
In a head-to-head comparison using the same human recombinant MAO-B enzyme assay format (Sf9 cell expression, 5-phenylacetaldehyde substrate), 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide exhibits an IC50 of 1.40E+3 nM, which is approximately 27-fold weaker than selegiline (IC50 = 51 nM) and over 300-fold weaker than rasagiline (IC50 = 4.43 nM) [1][2]. This data establishes the compound as a low-potency MAO-B ligand, making it suitable as a control compound for high-throughput screening (HTS) assay validation, counter-screening, or as a starting scaffold for medicinal chemistry optimization [3].
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 = 1,400 nM |
| Comparator Or Baseline | Selegiline (IC50 = 51 nM); Rasagiline (IC50 = 4.43 nM) |
| Quantified Difference | 27.5× less potent than selegiline; 316× less potent than rasagiline |
| Conditions | Human MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; 1 hr incubation |
Why This Matters
This quantitative potency difference justifies procurement for assay development and validation where a low-activity reference compound is required to establish baseline noise or to benchmark high-potency hits.
- [1] BindingDB. BDBM50075967 (CHEMBL3415615). IC50: 1.40E+3 nM for human MAO-B. View Source
- [2] Ambeed. Rasagiline. IC50 = 4.43 nM for MAO-B. View Source
- [3] ChEMBL. CHEMBL3415615. Curated MAO-B inhibition data. View Source
